5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole
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Overview
Description
5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole typically involves multi-step organic reactions. One common method includes the iodination of a precursor indole compound. For instance, starting with 5-chloro-7-(trifluoromethoxy)-1H-indole, the iodination can be achieved using N-iodo-succinimide in a solvent like N,N-dimethylformamide at room temperature. The reaction is usually carried out in the dark to prevent decomposition .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
N-iodo-succinimide: Used for iodination reactions.
Palladium Catalysts: Often used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-iodo-7-(trifluoromethyl)-1H-indole
- 5-chloro-3-iodo-1H-indole
- 5-chloro-7-(trifluoromethoxy)-1H-indole
Uniqueness
5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole is unique due to the presence of both chlorine and iodine atoms, as well as the trifluoromethoxy group. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3INO/c10-4-1-5-6(14)3-15-8(5)7(2-4)16-9(11,12)13/h1-3,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEQVUIPIZIGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)I)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3INO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.48 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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